molecular formula C9H19ClS B8590466 Heptane,1-[(2-chloroethyl)thio]- CAS No. 24475-71-6

Heptane,1-[(2-chloroethyl)thio]-

Cat. No.: B8590466
CAS No.: 24475-71-6
M. Wt: 194.77 g/mol
InChI Key: VKGLGJGDQKNUQZ-UHFFFAOYSA-N
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Description

Heptane,1-[(2-chloroethyl)thio]- (CAS: 24475-73-8) is an organosulfur compound characterized by a heptane backbone substituted with a 2-chloroethylthio group (-S-CH2CH2Cl). Its molecular formula is C9H19ClS, with a molecular weight of 194.77 g/mol.

Properties

CAS No.

24475-71-6

Molecular Formula

C9H19ClS

Molecular Weight

194.77 g/mol

IUPAC Name

1-(2-chloroethylsulfanyl)heptane

InChI

InChI=1S/C9H19ClS/c1-2-3-4-5-6-8-11-9-7-10/h2-9H2,1H3

InChI Key

VKGLGJGDQKNUQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane,1-[(2-chloroethyl)thio]- typically involves the reaction of heptyl mercaptan with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the heptylthio group.

Industrial Production Methods

Industrial production of Heptane,1-[(2-chloroethyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Heptane,1-[(2-chloroethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Heptyl mercaptan.

    Substitution: Various substituted ethyl heptyl sulfides depending on the nucleophile used.

Scientific Research Applications

Heptane,1-[(2-chloroethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the heptylthio group into molecules.

    Biology: Studied for its effects on biological systems, particularly its vesicant properties.

    Medicine: Investigated for potential therapeutic applications, including its use as a model compound for studying the effects of sulfur mustards.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of Heptane,1-[(2-chloroethyl)thio]- involves the alkylation of nucleophilic sites in biological molecules. The compound reacts with DNA, proteins, and other cellular components, leading to cellular damage and blistering effects. The molecular targets include thiol groups in proteins and the nitrogen atoms in DNA bases, resulting in cross-linking and disruption of cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs: Chain Length Variation
  • Propane,1-[(2-chloroethyl)thio]- (CAS 4303-42-8) Molecular Formula: C5H11ClS | MW: 138.66 g/mol Key Differences: Shorter propane chain reduces lipophilicity (logP ≈ 2.1 vs. This compound’s lower molecular weight may enhance volatility but reduce persistence in biological systems compared to the heptane derivative .
  • 1-(2-Chloroethylsulfinyl)heptane (CAS 24475-73-8)

    • Molecular Formula : C9H19ClOS | MW : 210.76 g/mol
    • Key Differences : Oxidation of the sulfur atom to sulfoxide (-SO-) increases polarity, altering solubility and reactivity. Sulfoxides are generally more stable but less reactive in alkylation compared to thioethers, which could reduce biological toxicity .
2.2 Functional Group Variations
  • The benzene ring may facilitate π-π interactions in biological systems, altering binding affinity compared to aliphatic heptane derivatives .
  • 1-Triazene,1-[2-[(2-chloroethyl)thio]ethyl]-3-(4-nitrophenyl)- (CAS 95239-74-0)

    • Molecular Formula : C10H13ClN4O2S | MW : 288.75 g/mol
    • Key Differences : Incorporation of a triazene group (-N=N-NH-) and nitro substituent introduces electrophilic and photoactive properties. This compound may exhibit dual reactivity (alkylation and nitro group reduction), unlike the simpler heptane analog .
2.3 Sulfur Mustard Analogs
  • 1,1,2-Trichloro-2-[[(2-[(2-chloroethyl)thio]ethyl]thio]ethane
    • Key Differences : A bis-thioether with multiple chloroethyl groups, this compound is structurally related to sulfur mustard (a vesicant chemical weapon). Its increased chlorine content and dual thioether linkages enhance cross-linking capacity and toxicity compared to Heptane,1-[(2-chloroethyl)thio]-, which lacks additional reactive sites .
2.4 Nitrosourea Derivatives
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) Molecular Formula: C9H16ClN3O2 | MW: 233.70 g/mol Key Differences: The nitrosourea group (-N(NO)CONH-) enables carbamoylation and alkylation. While Heptane,1-[(2-chloroethyl)thio]- lacks nitrosourea’s carbamoylating activity, its thioether group may confer selective alkylation patterns. CCNU’s cyclohexyl moiety enhances lipid solubility, similar to the heptane chain, facilitating blood-brain barrier penetration .

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